molecular formula C10H12F3NO B055902 1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone CAS No. 120568-87-8

1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone

Cat. No. B055902
CAS RN: 120568-87-8
M. Wt: 219.2 g/mol
InChI Key: OMYGRRAWGYIDIZ-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone, commonly known as trifluoromethyl ketone, is a chemical compound with the molecular formula C11H13F3NO. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of trifluoromethyl ketone is not well understood. However, it is believed to inhibit the activity of certain enzymes, such as proteases and esterases, by irreversibly binding to their active sites. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
Trifluoromethyl ketone has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of proteases, which are enzymes that break down proteins. This inhibition can lead to the accumulation of proteins in cells and tissues, which can have a variety of effects on cellular function. Trifluoromethyl ketone has also been shown to inhibit the activity of esterases, which are enzymes that break down esters. This inhibition can lead to the accumulation of esters in cells and tissues, which can have a variety of effects on cellular function.

Advantages and Limitations for Lab Experiments

Trifluoromethyl ketone has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be purified through a variety of methods. It has also been shown to have a wide range of potential applications in various fields. However, there are also limitations to its use. Trifluoromethyl ketone can be toxic and must be handled with care. In addition, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of trifluoromethyl ketone. One potential direction is the development of new synthetic methods for the compound. This could include the development of more efficient and environmentally friendly methods for synthesizing trifluoromethyl ketone. Another potential direction is the study of its potential applications in imaging and diagnostic applications. This could include the development of new imaging agents based on trifluoromethyl ketone. Finally, the mechanism of action of trifluoromethyl ketone could be further studied to better understand its biochemical and physiological effects.

Synthesis Methods

Trifluoromethyl ketone can be synthesized through a variety of methods, including the reaction of trifluoroacetic acid with an amine or the reaction of a ketone with trifluoromethyl iodide. One of the most common methods for synthesizing trifluoromethyl ketone is the reaction of ethyl trifluoroacetate with an amine in the presence of a Lewis acid catalyst. The resulting product can be purified through a series of distillation and recrystallization steps.

Scientific Research Applications

Trifluoromethyl ketone has a wide range of potential applications in scientific research. It has been used as a building block for the synthesis of various pharmaceuticals and agrochemicals. It has also been used as a reagent in organic synthesis and as a catalyst in various chemical reactions. In addition, trifluoromethyl ketone has been studied for its potential use in imaging and diagnostic applications.

properties

CAS RN

120568-87-8

Product Name

1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone

Molecular Formula

C10H12F3NO

Molecular Weight

219.2 g/mol

IUPAC Name

1-[(3R,4S)-3,4-bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H12F3NO/c1-3-7-5-14(6-8(7)4-2)9(15)10(11,12)13/h3-4,7-8H,1-2,5-6H2/t7-,8+

InChI Key

OMYGRRAWGYIDIZ-OCAPTIKFSA-N

Isomeric SMILES

C=C[C@H]1CN(C[C@H]1C=C)C(=O)C(F)(F)F

SMILES

C=CC1CN(CC1C=C)C(=O)C(F)(F)F

Canonical SMILES

C=CC1CN(CC1C=C)C(=O)C(F)(F)F

synonyms

Pyrrolidine, 3,4-diethenyl-1-(trifluoroacetyl)-, cis- (9CI)

Origin of Product

United States

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